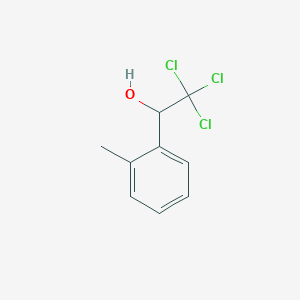

2,2,2-Trichloro-1-(2-methylphenyl)ethanol

Description

General Context of Halogenated Alcohols in Organic Synthesis and Their Significance

Halogenated alcohols are significant in organic synthesis due to their versatile reactivity. The presence of the electron-withdrawing halogen atoms can influence the acidity of the hydroxyl proton and the reactivity of the adjacent carbon atom. This class of compounds serves as precursors for the synthesis of a wide array of other molecules, including epoxides, halogenated ketones, and substituted alkanes.

One of the most well-known simple halogenated alcohols is 2,2,2-trichloroethanol (B127377). It is recognized for its use as a protecting group for carboxylic acids in multi-step organic syntheses. wisc.edusigmaaldrich.com The trichloroethyl group can be readily introduced and later removed under mild conditions, a desirable characteristic for protecting groups. chemicalbook.com This application underscores the utility of the 2,2,2-trichloroethanol moiety in complex molecule construction.

The general properties of a simple halogenated alcohol, 2,2,2-trichloroethanol, are provided in the table below for contextual reference.

| Property | Value |

| Molecular Formula | C₂H₃Cl₃O |

| Molar Mass | 149.40 g/mol |

| Melting Point | 17.8 °C |

| Boiling Point | 151-153 °C |

| Density | 1.56 g/cm³ |

Research Trajectories for Aryl-Substituted Trichloroethanols and Related Compounds

Research involving aryl-substituted trichloroethanols often revolves around their synthesis and potential applications as intermediates in the creation of more complex molecules. The introduction of an aryl group, such as the 2-methylphenyl group in the title compound, adds another layer of functionality and potential for further chemical modification.

The synthesis of such compounds can typically be approached through two primary and well-established reaction pathways in organic chemistry: the Friedel-Crafts reaction and the Grignard reaction.

Friedel-Crafts Reaction: This approach would involve the reaction of toluene (B28343) with chloral (B1216628) (trichloroacetaldehyde) in the presence of a Lewis acid catalyst, such as aluminum chloride. wisc.edudoubtnut.com The electrophilic chloral would attack the electron-rich toluene ring. Due to the directing effect of the methyl group on the toluene ring, a mixture of ortho and para substituted products would be expected. The ortho-substituted product would be 2,2,2-Trichloro-1-(2-methylphenyl)ethanol.

Grignard Reaction: An alternative and often more direct route involves the use of a Grignard reagent. Specifically, 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide) would be reacted with trichloroacetaldehyde. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup would yield the desired this compound.

The study of these synthetic routes for aryl-substituted trichloroethanols contributes to the broader understanding of these fundamental organic reactions and their scope in creating sterically hindered and electronically diverse molecules. The resulting products, including this compound, are of interest for their potential as precursors in medicinal chemistry and materials science, where the combination of an aromatic ring and a halogenated alcohol moiety can be leveraged for further functionalization.

While specific, in-depth research focusing solely on this compound is not extensively present in publicly available literature, its structural similarity to other researched aryl-substituted alcohols suggests its potential utility in similar areas of investigation. sigmaaldrich.com The principles governing its synthesis and reactivity are well-established, providing a solid foundation for its potential inclusion in future academic and industrial research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-(2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUGXJUUBXHPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298406 | |

| Record name | 2,2,2-trichloro-1-(2-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17936-74-2 | |

| Record name | NSC122943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trichloro-1-(2-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2,2,2-Trichloro-1-(2-methylphenyl)ethanol

The core synthesis of this tertiary alcohol relies on the formation of a key carbon-carbon bond between the trichloromethyl-substituted carbon and the aromatic ring.

The primary and most direct method for synthesizing this compound involves the nucleophilic addition of an organometallic reagent to the carbonyl group of 2,2,2-trichloroacetaldehyde, commonly known as chloral (B1216628). Organometallic reagents, such as Grignard or organolithium compounds, act as potent nucleophiles due to the polarized carbon-metal bond, which imparts a carbanionic character to the carbon atom. youtube.com

The reaction mechanism proceeds via the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon of trichloroacetaldehyde. This attack breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate, specifically a trichloroalkoxide. youtube.com A subsequent aqueous or mild acidic workup protonates the alkoxide to yield the final alcohol product. youtube.com

Table 1: Reagents for Nucleophilic Addition

| Reactant | Reagent Type | Role |

|---|---|---|

| 2,2,2-Trichloroacetaldehyde | Aldehyde | Electrophile |

| o-Tolylmagnesium bromide | Grignard Reagent | Nucleophile |

The successful synthesis hinges on the regioselective introduction of the 2-methylphenyl (o-tolyl) group. This is achieved through the use of a pre-formed organometallic reagent where the nucleophilic carbon is part of the desired aromatic moiety. The most common approach is the use of 2-methylphenylmagnesium bromide (or o-tolylmagnesium bromide), prepared from the reaction of 2-bromotoluene (B146081) with magnesium metal. lookchem.com

Using this specific Grignard reagent ensures that the nucleophilic attack on the trichloroacetaldehyde carbonyl occurs exclusively from the carbon at position 1 of the tolyl group, directly and regioselectively forming the desired this compound structure. Chemoselectivity is also high, as the organometallic reagent preferentially attacks the highly electrophilic aldehyde over other potential functional groups, under controlled conditions.

Stereochemical Control in the Synthesis of this compound

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, its synthesis from achiral precursors without chiral influence results in a racemic mixture of (R) and (S) enantiomers. Achieving stereochemical control to produce enantiomerically enriched or pure forms requires specialized asymmetric synthetic methods.

Asymmetric synthesis can be achieved by employing chiral components in the reaction. slideshare.net One established strategy for producing chiral alcohols is the asymmetric reduction of a prochiral ketone using a chiral reducing agent. For instance, chiral borane (B79455) reagents like B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine Borane), derived from the natural chiral terpene pinene, can stereoselectively deliver a hydride to one face of a carbonyl group. dnrcollege.org This approach would involve the synthesis of the precursor ketone, 2,2,2-trichloro-1-(2-methylphenyl)ethan-1-one, followed by its asymmetric reduction. The chiral environment of the reagent dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol. dnrcollege.org

Modern organic synthesis increasingly relies on catalytic methods to induce chirality, as only a small amount of a chiral catalyst is needed to generate a large quantity of chiral product. For the synthesis of chiral alcohols, several catalytic approaches are relevant.

Catalytic asymmetric hydrosilylation of ketones, often employing palladium or rhodium complexes with chiral ligands, represents a powerful method. nih.gov This process involves the addition of a hydrosilane across the C=O bond, followed by hydrolysis to yield the chiral alcohol. The choice of the chiral ligand on the metal catalyst is crucial for determining the degree and sense of enantioselectivity.

Another sophisticated strategy involves the catalytic asymmetric rearrangement of prochiral allylic intermediates. For example, the rearrangement of allylic trichloroacetimidates can be catalyzed by chiral transition metal complexes, such as a chiral cobalt-palladium complex (COP-Cl), to produce chiral allylic trichloroacetamides with high enantiomeric excess. orgsyn.org While this specific reaction produces an amide, the underlying principle of using a chiral catalyst to control the formation of a stereocenter is broadly applicable.

Derivatization and Further Chemical Reactivity Studies of this compound

The hydroxyl group of this compound is the primary site for further chemical transformations. Its reactivity is similar to that of other secondary alcohols, allowing for a range of derivatization reactions.

One such transformation is etherification. The analogous compound, 2,2,2-trichloro-1-phenylethanol, can be converted into its corresponding alkyl ethers by reaction with an alkali hydride and an alkyl halide or sulfate. google.com This suggests that this compound could be similarly deprotonated to form an alkoxide, which can then act as a nucleophile to displace a leaving group on an alkylating agent, yielding various ethers.

Esterification is another common derivatization. The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. The parent alcohol, 2,2,2-trichloroethanol (B127377), is known to be an effective protecting group for carboxylic acids, highlighting the facility of this ester linkage formation. wikipedia.org Furthermore, derivatization with chiral reagents, such as (–)-(1R)-menthyl chloroformate, can be used to create diastereomeric carbamates. scirp.org These diastereomers often have distinct physical properties, allowing for their separation or analysis using standard techniques like gas chromatography. scirp.org

Table 2: Comparison of Physical Properties of Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2,2,2-Trichloroethanol | C₂H₃Cl₃O | 151-153 sigmaaldrich.com | 17-18 sigmaaldrich.com | 1.56 sigmaaldrich.com |

| 2,2,2-Trichloro-1-phenylethanol | C₈H₇Cl₃O | 93-96 (at 0.8 mmHg) chemsynthesis.com | N/A | N/A |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2,2-Trichloroacetaldehyde (Chloral) |

| 2-Methylphenylmagnesium bromide (o-Tolylmagnesium bromide) |

| 2-Methyllithium |

| 2-Bromotoluene |

| (R)-2,2,2-Trichloro-1-(2-methylphenyl)ethanol |

| (S)-2,2,2-Trichloro-1-(2-methylphenyl)ethanol |

| 2,2,2-Trichloro-1-(2-methylphenyl)ethan-1-one |

| B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine Borane) |

| Pinene |

| 2,2,2-Trichloro-1-phenylethanol |

| (–)-(1R)-menthyl chloroformate |

Conversion to Analogous Halogenated Organic Scaffolds, e.g., Trichloroacetamides

The conversion of this compound to its corresponding trichloroacetamide, specifically 2,2,2-trichloro-N-(2-methylphenyl)acetamide, represents a key transformation. This can be achieved through the Ritter reaction, a well-established method for the synthesis of N-alkyl amides from alcohols or alkenes and nitriles in the presence of a strong acid. wikipedia.orgorganic-chemistry.orgmissouri.edu

The reaction proceeds via the formation of a stable benzylic carbocation from the alcohol under acidic conditions. This carbocation is then attacked by the nitrogen atom of a nitrile, such as acetonitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-substituted amide. wikipedia.orgorganic-chemistry.orgmissouri.edu

Table 1: Key Aspects of the Ritter Reaction for Trichloroacetamide Synthesis

| Parameter | Description |

| Reactants | This compound, Nitrile (e.g., acetonitrile) |

| Catalyst | Strong acid (e.g., Sulfuric acid, Triflic acid) wikipedia.orgorgsyn.org |

| Key Intermediate | Benzylic carbocation, Nitrilium ion wikipedia.orgorganic-chemistry.orgmissouri.edu |

| Product | N-(1-(2-methylphenyl)-2,2,2-trichloroethyl)acetamide |

While a specific, detailed experimental protocol for the direct conversion of this compound to 2,2,2-trichloro-N-(2-methylphenyl)acetamide is not extensively documented in readily available literature, the general principles of the Ritter reaction with benzylic alcohols provide a strong basis for this transformation. wikipedia.orgorganic-chemistry.orgmissouri.edu The reaction conditions would typically involve treating the alcohol with a nitrile in the presence of a strong acid, followed by an aqueous workup.

Functional Group Transformations and Subsequent Chemical Manipulations

The hydroxyl group of this compound is a prime site for various functional group interconversions, opening avenues for the synthesis of a diverse range of derivatives.

Oxidation: The secondary alcohol functionality can be oxidized to the corresponding ketone, 2,2,2-trichloro-1-(2-methylphenyl)ethanone. A variety of oxidizing agents are available for this transformation, including chromium-based reagents like chromic acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC), as well as other methods like Swern and Dess-Martin oxidations. organic-chemistry.orglscollege.ac.in The choice of reagent can be critical to avoid potential side reactions, given the presence of the sensitive trichloromethyl group.

Reduction: The benzylic alcohol can be reduced to the corresponding alkane, 1-(2-methylphenyl)-2,2,2-trichloroethane. Methods for the reduction of benzylic alcohols include catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or using reagents like hydriodic acid with red phosphorus. nih.govnih.govstackexchange.com

Etherification: The hydroxyl group can be converted to an ether. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. organic-chemistry.org Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups can also be achieved using specific catalytic systems. organic-chemistry.orgcore.ac.uk

Esterification: Ester derivatives can be prepared by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate conditions. For sterically hindered alcohols, specific activating agents or coupling reagents may be necessary to facilitate the reaction. researchgate.netchemguide.co.uknih.gov

Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of the corresponding styrene (B11656) derivative, 1-(2-methylphenyl)-2,2-dichloroethene, through the elimination of a molecule of water. osti.gov

Table 2: Summary of Functional Group Transformations

| Transformation | Reagents and Conditions | Product |

| Oxidation | Jones reagent (CrO₃/H₂SO₄), PCC, Swern oxidation, Dess-Martin periodinane organic-chemistry.orglscollege.ac.in | 2,2,2-trichloro-1-(2-methylphenyl)ethanone |

| Reduction | H₂/Pd, HI/red P nih.govnih.govstackexchange.com | 1-(2-methylphenyl)-2,2,2-trichloroethane |

| Etherification | NaH, RX (Williamson); Catalytic methods organic-chemistry.orgcore.ac.uk | 1-alkoxy-1-(2-methylphenyl)-2,2,2-trichloroethane |

| Esterification | Carboxylic acid/acid catalyst, Acyl chloride/base researchgate.netchemguide.co.uknih.gov | 1-(2-methylphenyl)-2,2,2-trichloroethyl ester |

| Dehydration | Strong acid (e.g., H₂SO₄), heat osti.gov | 1-(2-methylphenyl)-2,2-dichloroethene |

Mechanistic Investigations of Reaction Pathways Involving the 2,2,2-Trichloroethanol Moiety

The reactivity of the 2,2,2-trichloroethanol moiety in this compound is central to understanding its chemical behavior, particularly in acid-catalyzed reactions.

The key mechanistic feature in many reactions of this compound is the formation of a benzylic carbocation. The presence of the electron-donating methyl group on the phenyl ring provides some stabilization to this intermediate. However, the strongly electron-withdrawing trichloromethyl group at the α-position has a significant destabilizing effect on the adjacent carbocation. This electronic interplay influences the rate and pathway of reactions proceeding through such an intermediate.

In the context of the Ritter reaction , the mechanism involves the initial protonation of the hydroxyl group by a strong acid, followed by the loss of water to form the 1-(2-methylphenyl)-2,2,2-trichloroethyl cation. wikipedia.orgorganic-chemistry.orgmissouri.eduyoutube.com This carbocation is then trapped by the nucleophilic nitrogen of the nitrile. The stability of this carbocation is a crucial factor determining the feasibility and efficiency of the reaction.

Acid-catalyzed rearrangements are also a potential reaction pathway for 1-aryl-2,2,2-trichloroethanols. rsc.org Depending on the substitution pattern and reaction conditions, rearrangements such as a wikipedia.orgorganic-chemistry.org-aryl shift could potentially compete with other transformations.

Solvolysis reactions of related 1-aryl-2,2,2-trichloroethyl systems would likely proceed through an Sₙ1-type mechanism, with the rate-determining step being the formation of the carbocation. The kinetics of such reactions would be sensitive to the electronic nature of the substituents on the aromatic ring and the ionizing power of the solvent.

Further detailed mechanistic studies, potentially employing kinetic isotope effects, computational modeling, and analysis of reaction byproducts, would be invaluable in providing a more comprehensive understanding of the intricate reaction pathways involving the 2,2,2-trichloroethanol moiety in this specific compound.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 2,2,2-Trichloro-1-(2-methylphenyl)ethanol, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, have been instrumental in confirming its structure.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 2-methylphenyl group typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The methyl group attached to the aromatic ring gives rise to a singlet in the aliphatic region. The methine proton (CH-OH) and the hydroxyl proton (-OH) also produce characteristic signals. The chemical shift of the hydroxyl proton can be variable and is often influenced by factors such as solvent and concentration.

Aromatic Protons: Expected to resonate in the δ 7.0-7.5 ppm range.

Methine Proton (CH-OH): Typically observed as a singlet or a quartet depending on coupling with the hydroxyl proton.

Methyl Protons (Ar-CH₃): A singlet appearing in the upfield region, generally around δ 2.3 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.5 | Multiplet |

| Methine Proton (CH-OH) | ~ 5.0 | Singlet/Quartet |

| Methyl Protons (Ar-CH₃) | ~ 2.3 | Singlet |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom of the trichloromethyl group (CCl₃) is significantly deshielded and appears at a high chemical shift value. The carbon atom bonded to the hydroxyl group (CH-OH) also shows a characteristic downfield shift. The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. The methyl carbon, being in a more shielded environment, resonates at a lower chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| CCl₃ | ~ 103 |

| CH-OH | ~ 80 |

| Aromatic C-ipso (C-CH₃) | ~ 136 |

| Aromatic C-ipso (C-CHOH) | ~ 138 |

| Aromatic CH | 125 - 130 |

| Methyl Carbon (Ar-CH₃) | ~ 20 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal the coupling between the methine proton and the hydroxyl proton, as well as the couplings between the aromatic protons. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, for instance, confirming the connection between the methyl protons and the aromatic ring, and the methine proton with the aromatic ring and the trichloromethyl carbon.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum is indicative of the O-H stretching vibration of the hydroxyl group. nist.gov The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibrations are typically observed in the fingerprint region, below 800 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1200 |

| C-Cl | Stretching | < 800 |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₉Cl₃O), HR-MS would provide an accurate mass measurement of the molecular ion, confirming its chemical formula. The mass spectrum would also display a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways could include the loss of a trichloromethyl radical (•CCl₃) or a water molecule (H₂O). The base peak in the mass spectrum of a related compound, 2-chloro-2-methylpropane, is often the tertiary butyl cation, suggesting that for the title compound, a fragment corresponding to the [M-CCl₃]⁺ ion might be prominent. docbrown.info

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformational Preferences

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline solids. nih.gov This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. It would also reveal the conformational preferences of the molecule in the solid state, such as the orientation of the 2-methylphenyl group relative to the ethanol (B145695) backbone. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide insights into the conformational flexibility of 2,2,2-Trichloro-1-(2-methylphenyl)ethanol, revealing how its shape might change in different environments. For instance, MD simulations have been used to study the behavior of alcohols like ethanol (B145695) in various systems, which can offer analogous insights into the dynamics of the subject compound. nih.govrsc.org

Computational Approaches to Molecular Recognition and Intermolecular Interactions

Computational methods are also employed to understand how this compound might interact with other molecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to theoretically investigate how this compound (the ligand) might fit into the binding site of a protein. researchgate.net These studies can identify potential intermolecular interactions, such as hydrogen bonds and van der Waals forces, that would stabilize such a complex. scielo.org.mx The analysis focuses on the binding affinity and the specific amino acid residues involved in the interaction, without making claims about any resulting biological activity.

: Unraveling the Molecular Interactions of this compound

In the realm of computational chemistry, theoretical studies provide a powerful lens through which the intricate interactions of molecules can be explored at an atomic level. These in silico methods are pivotal in predicting the behavior and potential biological activity of chemical compounds, offering insights that can guide further experimental research. This section delves into the computational analyses of this compound, with a specific focus on molecular docking simulations aimed at elucidating its theoretical binding modes with various protein targets.

Molecular Docking for Elucidation of Theoretical Binding Modes

Molecular docking is a sophisticated computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein. By simulating the docking process, researchers can hypothesize the binding affinity, identify key interacting amino acid residues within the protein's binding site, and visualize the three-dimensional conformation of the ligand-protein complex.

Despite a thorough review of scientific literature and computational databases, no specific molecular docking studies featuring this compound have been publicly reported. Consequently, detailed research findings, including binding affinities and specific amino acid interactions for this compound, are not available at this time. The generation of data tables illustrating such theoretical binding modes is therefore not possible.

The absence of such studies indicates a gap in the current body of research surrounding this particular molecule. Future computational investigations would be necessary to explore its potential interactions with various protein targets. Such research would involve:

Target Identification: Selecting proteins of interest based on the structural characteristics of this compound and any hypothesized biological activities.

Model Preparation: Obtaining or generating three-dimensional structures of both the ligand and the target proteins.

Docking Simulation: Utilizing specialized software to predict the binding poses and calculate scoring functions, which estimate the binding affinity.

Analysis of Interactions: Examining the resulting docked complexes to identify hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding.

Without these foundational research findings, a detailed discussion on the theoretical binding modes of this compound remains speculative.

Environmental Chemistry and Degradation Pathways

Photolytic Degradation Processes of 2,2,2-Trichloro-1-(2-methylphenyl)ethanol and Related Compounds

Photolytic degradation, initiated by the absorption of solar radiation, is a significant pathway for the transformation of many organic pollutants. For chlorinated aromatic compounds, this often involves the cleavage of carbon-chlorine bonds.

The kinetics of photochemical transformation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix. Studies on related chlorinated aromatic molecules demonstrate that photodegradation can occur, although the rates are highly variable. For instance, the photodestruction of 2-chlorophenothiazine (B30676) in methanol (B129727) under anaerobic conditions using 313 nm light follows pseudo-first-order kinetics. researchgate.net While direct kinetic data for this compound is unavailable, it is plausible that its degradation would follow similar kinetic models, with the rate being dependent on the quantum yield of the photodechlorination process. The presence of the trichloromethyl group might influence the absorption spectrum and the lability of the C-Cl bonds upon photoexcitation. Furthermore, the hydroxyl group and the methylphenyl moiety will also affect the molecule's electronic properties and, consequently, its photochemical reactivity.

The photodegradation of chlorinated aromatic compounds can lead to a variety of products through pathways such as reductive dechlorination, photo-oxidation, and photosubstitution. In the case of this compound, photolysis is expected to proceed via homolytic cleavage of a C-Cl bond from the trichloromethyl group, which is a common pathway for such structures. This would generate a dichloro-substituted radical intermediate.

Drawing from studies on other complex organic molecules in alcohol solvents, such as the photoirradiation of retinyl palmitate in ethanol (B145695), it is also possible that the solvent itself participates in the reaction, potentially leading to ethoxylated products. wikipedia.org For example, photolysis of retinyl palmitate in ethanol resulted in products like 11-ethoxy-12-hydroxy-RP and cis/trans-15-ethoxy-AR. wikipedia.org By analogy, photoproducts of this compound could include dechlorinated derivatives and potentially compounds formed through reaction with environmental nucleophiles.

Table 1: Potential Photodegradation Products of Chlorinated Compounds This table is based on findings for related compounds and represents potential, not confirmed, products for this compound.

| Parent Compound Studied | Observed Photoproducts | Potential Implication for this compound |

|---|---|---|

| 2-Chlorophenothiazine | Dechlorinated phenothiazine | Reductive dechlorination of the trichloromethyl group. |

Biotransformation and Microbial Degradation Mechanisms

Microbial metabolism is a critical route for the detoxification and degradation of halogenated organic compounds in soil and aquatic systems. This can occur through either utilization of the compound as a growth substrate or via co-metabolism.

The biodegradation of chlorinated compounds is often mediated by specific enzymes capable of cleaving carbon-halogen bonds. For highly chlorinated aliphatic moieties like the trichloromethyl group in this compound, reductive dechlorination is a key pathway, especially under anaerobic conditions. researchgate.net This process involves the sequential removal of chlorine atoms, with the chlorinated compound acting as an electron acceptor. Studies on trichloroethylene (B50587) (TCE) show that its metabolism occurs through cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation. researchgate.net

Fungal systems are also known for their transformative capabilities. For example, the white-rot fungus Ganoderma lingzhi has been shown to degrade DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane), a structurally related pesticide, via dechlorination. nih.gov Fungi, such as strains of Beauveria bassiana and Isaria fumosorosea, can also introduce hydroxyl and glycosyl groups to complex molecules, suggesting that the aromatic ring of this compound could be a target for oxidative attack or conjugation. nih.gov

The identification of metabolites is crucial for elucidating degradation pathways. In the biodegradation of DDT by mixed cultures of Ganoderma lingzhi and Pseudomonas aeruginosa, metabolites such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) and 1-chloro-2,2-bis(4-chlorophenyl)ethylene (DDMU) were identified, confirming the occurrence of reductive dechlorination. nih.gov Similarly, the biodegradation of chlorpyrifos (B1668852) leads to the transient accumulation of its hydrolysis product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is subsequently degraded. indexcopernicus.com

Based on these examples, the microbial degradation of this compound would likely produce a series of less-chlorinated metabolites. The initial step could be the transformation of the trichloromethyl group to a dichloromethyl or monochloromethyl group. Subsequent oxidation of the alcohol moiety to a ketone or further hydroxylation of the aromatic ring are also plausible steps.

Table 2: Examples of Microbial Metabolites from Related Chlorinated Compounds This table provides examples from related compounds to infer potential metabolic pathways for this compound.

| Parent Compound | Microorganism(s) | Identified Metabolites | Metabolic Pathway |

|---|---|---|---|

| DDT | Ganoderma lingzhi & Pseudomonas aeruginosa | DDD, DDMU nih.gov | Reductive Dechlorination nih.gov |

| Chlorpyrifos | Cladosporium cladosporioides | 3,5,6-trichloro-2-pyridinol (TCP) indexcopernicus.com | Hydrolysis indexcopernicus.com |

Abiotic Chemical Degradation in Environmental Matrices

Abiotic degradation pathways, such as hydrolysis and reactions with minerals, can contribute to the transformation of organic pollutants in the environment, particularly in soil and water where biological activity may be limited.

Chlorinated alkanes can undergo abiotic reductive dechlorination in anaerobic environments. nih.gov This process can be mediated by naturally occurring minerals containing reduced iron, such as pyrite, magnetite, and green rusts. nih.gov While often slower than microbial degradation, abiotic transformation can lead to a more complete breakdown of the parent compound. nih.gov It is conceivable that the trichloromethyl group of this compound could be susceptible to similar abiotic reductive processes in anoxic sediments or groundwater.

Hydrolysis is another important abiotic process for compounds with susceptible functional groups. A study on 3-chloro-1,2-propanediol (B139630) (3-MCPD), a chlorinated alcohol, showed that it undergoes hydrolysis at near-neutral pH, although the rate is slow. indexcopernicus.com The hydrolysis rate was found to be first-order with respect to the hydroxide (B78521) ion concentration, indicating that the process is more significant under alkaline conditions. indexcopernicus.com Given its structure as a chlorinated alcohol, this compound is also expected to undergo hydrolysis, likely through nucleophilic substitution of the chlorine atoms or the hydroxyl group, although the rates would be influenced by the steric hindrance and electronic effects of the methylphenyl and trichloromethyl groups.

No Specific Data Available for this compound

Following a comprehensive search for scientific data pertaining to the environmental chemistry and degradation of this compound, it has been determined that there is a significant lack of specific information available in the public domain to fulfill the detailed requirements of the requested article.

The inquiry sought in-depth information on the hydrolysis kinetics, oxidation-reduction reactions, environmental partitioning, and degradation rates for this specific chemical compound. However, the conducted searches did not yield any specific studies or datasets for this compound.

While general information on the environmental fate and degradation of broader categories of related substances, such as organochlorine pesticides and other trichloroethanol derivatives, is available, it would be scientifically inaccurate to extrapolate this data to the specific compound . Organochlorine compounds are recognized for their persistence, potential for bioaccumulation, and general resistance to degradation. researchgate.netnih.govijcrt.org The environmental behavior of these substances is highly dependent on their specific molecular structure.

Degradation pathways for some organochlorines, such as dieldrin (B1670511), endosulfan, and chlorothalonil, have been investigated, revealing processes like microbial degradation, reductive dechlorination, and hydrolysis. nih.govresearchgate.net For instance, the degradation of dieldrin can result in the formation of aldrin (B1666841) trans-diol. nih.gov However, without specific research on this compound, it is not possible to determine its specific degradation products or the kinetics of its transformation.

Due to the absence of direct scientific literature and data on the hydrolysis, oxidation, environmental distribution, and persistence of this compound, the generation of a scientifically accurate and detailed article as per the requested outline is not feasible at this time. Providing an article based on analogies to other compounds would be speculative and would not meet the required standards of scientific accuracy.

Applications of 2,2,2 Trichloro 1 2 Methylphenyl Ethanol As a Synthetic Intermediate and Precursor

Leveraging the Trichloroethanol Moiety for Carbon-Carbon Bond Formation Reactions

The trichloromethyl group in 2,2,2-trichloro-1-(2-methylphenyl)ethanol is a key handle for initiating carbon-carbon bond forming reactions. Through reductive dehalogenation, this group can be transformed into a variety of other functionalities that are amenable to coupling reactions.

One of the most well-established reactions for related trichloromethyl carbinols is the Reformatsky reaction . wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgthermofisher.comorganic-chemistry.org This reaction typically involves the treatment of an α-halo ester with zinc to form an organozinc reagent, which then adds to a carbonyl compound. wikipedia.orgbeilstein-journals.orgthermofisher.com In the context of this compound, a modified Reformatsky-type reaction could be envisioned. Treatment of the compound with zinc dust would likely lead to the formation of a dichlorinated organozinc intermediate. This intermediate, being a nucleophile, could then react with various electrophiles to form new carbon-carbon bonds. For instance, reaction with an aldehyde or ketone would yield a β-hydroxy ester derivative after workup. wikipedia.orgthermofisher.com

The general mechanism for a Reformatsky reaction is as follows:

Oxidative addition: Zinc metal inserts into a carbon-halogen bond of the α-haloester to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgorganic-chemistry.orgthermofisher.com

Coordination and Rearrangement: The organozinc reagent may form a dimer and then rearrange to form zinc enolates. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition: The oxygen of a carbonyl compound coordinates to the zinc, leading to a six-membered chair-like transition state, followed by the formation of a new carbon-carbon bond. wikipedia.orgthermofisher.com

Workup: Acidic workup removes the zinc to yield the final β-hydroxy ester. wikipedia.orgthermofisher.com

Another potential avenue for carbon-carbon bond formation is the conversion of the trichloromethyl group to a dichlorovinyl group. Elimination of HCl from this compound, potentially under basic conditions, would yield 1,1-dichloro-2-(2-methylphenyl)ethene. This dichlorinated alkene could then participate in various cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new aryl or vinyl substituents.

Strategies for the Construction of Complex Organic Molecules

The unique structural features of this compound make it a potential precursor for the synthesis of more complex molecules, including heterocyclic compounds.

The synthesis of indoles , a common motif in pharmaceuticals and natural products, represents a plausible application. organic-chemistry.orgmdpi.comresearchgate.nettcichemicals.comnih.gov A potential strategy could involve the reaction of this compound with an aniline (B41778) derivative. The reaction could proceed through an initial substitution of the hydroxyl group by the aniline, followed by a cyclization reaction involving the trichloromethyl group. Reductive cyclization of an intermediate formed from the condensation of the corresponding ketone (2,2,2-trichloro-1-(2-methylphenyl)ethan-1-one) with an aniline could also lead to an indole (B1671886) scaffold. While this specific transformation has not been reported for the title compound, the general principles of indole synthesis from appropriately substituted precursors are well-established. organic-chemistry.orgmdpi.comresearchgate.nettcichemicals.comnih.gov

Furthermore, the reactivity of the trichloromethyl group can be harnessed to build other complex structures. For example, reaction of related trichloromethyl carbinols with nucleophiles like thiols can lead to the formation of α-substituted carboxylic acids via the Jocic reaction. sigmaaldrich.com This transformation significantly expands the synthetic utility of the starting alcohol.

The table below summarizes some potential, though not yet experimentally verified for the title compound, synthetic transformations for the construction of complex molecules starting from this compound.

| Starting Material | Reagents and Conditions (Hypothetical) | Product Type |

| This compound | 1. Zinc dust, reflux in THF2. Aldehyde/Ketone (R₂C=O)3. Acidic workup | β-Hydroxy ester derivative |

| This compound | Base (e.g., NaH) | 1,1-Dichloro-2-(2-methylphenyl)ethene |

| 1,1-Dichloro-2-(2-methylphenyl)ethene | Arylboronic acid, Pd catalyst, Base | Substituted styrene (B11656) derivative |

| This compound | Aniline, Acid catalyst, Heat | Substituted indole |

Development of New Synthetic Methodologies Utilizing this compound as a Key Reagent

The development of novel synthetic methodologies often relies on the unique reactivity of specific chemical compounds. This compound, with its distinct functional groups, holds promise as a key reagent in new synthetic transformations.

One area of potential development lies in the generation of novel reactive intermediates. For instance, selective reduction of the trichloromethyl group could lead to the formation of a dichloromethyl or a monochloromethyl carbinol. These less halogenated derivatives would exhibit different reactivity profiles and could be employed in a wider range of synthetic applications where a milder leaving group or a different steric environment is required.

Furthermore, the ortho-methyl group on the phenyl ring could influence the stereochemical outcome of reactions at the benzylic center. This could be exploited in the development of new asymmetric synthetic methods. For example, enantioselective reduction of the corresponding ketone, 2,2,2-trichloro-1-(2-methylphenyl)ethan-1-one, would provide access to chiral this compound, which could then be used as a chiral building block in the synthesis of enantiomerically pure complex molecules.

The table below outlines some physicochemical properties of the parent compound, 1-(2-methylphenyl)ethanol, and the related 2,2,2-trichloroethanol (B127377), which can provide some context for the properties of the title compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-(2-Methylphenyl)ethanol | C₉H₁₂O | 136.19 | ~215-217 |

| 2,2,2-Trichloroethanol | C₂H₃Cl₃O | 149.40 | 151 |

Note: Specific experimental data for this compound is limited in the public domain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.